Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

Lipophilicity Drug-likeness LogP prediction

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline (CAS 885277-29-2) is a heterocyclic quinazoline derivative incorporating a C4 chlorine leaving group, a C2 4-methoxyphenyl ring, and a C5 methyl substituent. This specific substitution pattern positions the compound as a versatile electrophilic intermediate in medicinal chemistry, enabling chemoselective nucleophilic aromatic substitution (SNAr) at the C4 position while the C5 methyl and C2 4-methoxyphenyl groups modulate both steric and electronic properties of the fused bicyclic core.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
CAS No. 885277-29-2
Cat. No. B1503276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline
CAS885277-29-2
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H13ClN2O/c1-10-4-3-5-13-14(10)15(17)19-16(18-13)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3
InChIKeyRLCMSPXFOMTWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline (CAS 885277-29-2): A 4,5-Disubstituted Quinazoline Building Block for Targeted Probe & API Synthesis


4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline (CAS 885277-29-2) is a heterocyclic quinazoline derivative incorporating a C4 chlorine leaving group, a C2 4-methoxyphenyl ring, and a C5 methyl substituent . This specific substitution pattern positions the compound as a versatile electrophilic intermediate in medicinal chemistry, enabling chemoselective nucleophilic aromatic substitution (SNAr) at the C4 position while the C5 methyl and C2 4-methoxyphenyl groups modulate both steric and electronic properties of the fused bicyclic core . It is commercially supplied with a typical purity of 97–98% for research and further manufacturing use .

Why 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline Cannot Be Replaced by Generic 4-Chloroquinazoline or Des-Methyl Analogs


The selection of a quinazoline building block is highly dependent on the desired substitution pattern in the final target molecule. Generic 4-chloroquinazoline (CAS 5190-68-1) lacks the C2 aryl and C5 methyl groups essential for creating 2,4,5-trisubstituted derivatives, while the des-methyl analog 4-chloro-2-(4-methoxyphenyl)quinazoline (CAS 55391-00-9) cannot deliver the C5 methyl group that influences both the electronics and conformational preference of the quinazoline core . The 4-chloro-2-(4-chlorophenyl)-5-methylquinazoline variant (CAS 885277-78-1) substitutes the 4-methoxyphenyl with a 4-chlorophenyl ring, altering the electron-donating character and hydrogen-bond acceptor capacity at the C2 position . These structural distinctions translate into measurable differences in calculated physicochemical properties—including lipophilicity (XLogP), boiling point, and vaporization enthalpy—that directly affect reaction behavior, purification strategy, and the drug-likeness of downstream products [1]. When the synthetic route requires the simultaneous presence of a C5 methyl, a C2 4-methoxyphenyl, and a C4 displaceable chlorine, none of these commercially available analogs can serve as a direct substitute.

Head-to-Head Physicochemical & Application Evidence for 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline vs. Its Closest Analogs


XLogP Lipophilicity Comparison: Target Compound vs. 4-Chloroquinazoline

The calculated XLogP for 4-chloro-2-(4-methoxyphenyl)-5-methylquinazoline is 4.5, representing a substantial increase in lipophilicity compared with the parent scaffold 4-chloroquinazoline (XLogP ≈ 1.68–2.28) [1]. The removal of the 4-methoxyphenyl and 5-methyl substituents in 4-chloroquinazoline results in a LogP reduction of approximately 2.2–2.8 log units, which correlates with significantly different solubility and membrane permeability profiles . For medicinal chemistry programs targeting intracellular kinases or CNS-penetrant agents, the higher LogP of the target compound may translate into improved passive membrane diffusion of derived final compounds, whereas the more hydrophilic 4-chloroquinazoline would impose a fundamentally different property space on any downstream product [2].

Lipophilicity Drug-likeness LogP prediction

Boiling Point and Vaporization Enthalpy: Target Compound vs. Des-Methyl Analog

The target compound exhibits a predicted boiling point of 357.0 ± 34.0 °C at 760 mmHg with an enthalpy of vaporization of 57.9 ± 3.0 kJ/mol, compared with 338.9 ± 34.0 °C and 55.9 ± 3.0 kJ/mol for the des-methyl analog 4-chloro-2-(4-methoxyphenyl)quinazoline (CAS 55391-00-9) . The ~18 °C increase in boiling point and ~2.0 kJ/mol higher vaporization enthalpy are consistent with the additional methyl group increasing molecular weight (284.74 vs. 270.71 g/mol) and enhancing van der Waals interactions . While both compounds are high-boiling solids under ambient conditions, the difference becomes relevant during vacuum distillation, melt processing, or high-temperature coupling reactions where thermal stability margins differ.

Thermal stability Purification Volatility

C2 Substituent Electronic Character: 4-Methoxyphenyl vs. 4-Chlorophenyl in the 5-Methylquinazoline Series

Within the 4-chloro-5-methylquinazoline series, the nature of the C2 aryl substituent critically modulates the electron density of the quinazoline core. The 4-methoxyphenyl group (Hammett σp = –0.27 for OCH3) is electron-donating via resonance, while the 4-chlorophenyl analog (σp = +0.23 for Cl) is electron-withdrawing [1]. In SNAr reactions at the C4 chlorine—the primary derivatization pathway for this scaffold class—an electron-donating C2 substituent is expected to reduce the electrophilicity at C4, potentially requiring more forcing conditions or limiting nucleophile scope compared with the electron-withdrawing 4-chlorophenyl variant . For end-users seeking to install basic amine nucleophiles at C4 without over-activation, the target compound's 4-methoxyphenyl group offers a chemically distinct reactivity window compared with 4-chloro-2-(4-chlorophenyl)-5-methylquinazoline (CAS 885277-78-1) .

Electronic effects Hammett substituent constant SNAr reactivity

Predicted Density Comparison: Target Compound vs. 4-Chloro-5-methylquinazoline

The predicted density of 4-chloro-2-(4-methoxyphenyl)-5-methylquinazoline is 1.3 ± 0.1 g/cm³, compared with 1.349 g/cm³ reported for the simpler scaffold 4-chloro-5-methylquinazoline (CAS 90272-82-5) . Although both values fall within the typical range for halogenated heteroaromatic solids, the target compound's density is marginally lower despite its higher molecular weight (284.74 vs. 178.62 g/mol), a consequence of the larger molar volume contributed by the C2 4-methoxyphenyl group [1]. For process chemistry applications involving accurate bulk charging or formulation development, this difference affects gravimetric-to-volumetric conversion calculations.

Density Formulation Material handling

Targeted Application Scenarios Where 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline Offers Verifiable Advantage


Synthesis of 2,4,5-Trisubstituted Quinazoline Kinase Inhibitor Libraries Requiring a C5 Methyl Group

In medicinal chemistry programs targeting kinase ATP-binding pockets, the C5 methyl substituent on the quinazoline core can fill a small hydrophobic sub-pocket, enhancing binding affinity and selectivity. The target compound provides this C5 methyl pre-installed on the building block, eliminating the need for late-stage methylation or de novo construction of the quinazoline ring [1]. The higher XLogP (4.5 vs. ~2.0 for 4-chloroquinazoline) also means that final compounds derived from this building block may inherently occupy a more lipophilic property space favorable for certain kinase targets . When the desired SAR exploration requires a fixed 4-methoxyphenyl at C2 alongside a variable amine at C4, this compound is the only commercially available building block that delivers all three substitution features simultaneously.

Chemoselective SNAr Derivatization at C4 with Electron-Rich Amine Nucleophiles

The electron-donating 4-methoxyphenyl group at C2 (σp = –0.27) reduces the electrophilicity at C4 relative to the 4-chlorophenyl analog (σp = +0.23) [1]. For researchers employing highly nucleophilic primary or secondary aliphatic amines that could otherwise promote over-reaction or bis-addition on more activated substrates, the attenuated C4 reactivity of the target compound may provide a wider process window for selective mono-substitution . This chemoselectivity advantage is particularly relevant when the C2 4-methoxyphenyl and C5 methyl are required structural features in the final target and cannot be altered post-derivatization.

Scale-Up Synthesis Where Thermal Stability During Distillation or High-Temperature Coupling Is Critical

The target compound's predicted boiling point (357 °C) is approximately 18 °C higher than that of its des-methyl analog (339 °C), with a correspondingly higher enthalpy of vaporization (57.9 vs. 55.9 kJ/mol) [1]. In process development scenarios involving vacuum distillation for intermediate purification or high-temperature Buchwald–Hartwig or Ullmann-type coupling reactions at the C4 position, this additional thermal margin reduces the risk of product loss through volatilization or thermal degradation . For kilogram-scale campaigns where reproducible thermal behavior is essential, these predicted differences provide a quantitative basis for selecting the 5-methyl derivative over the des-methyl alternative.

Property-Driven Fragment or Lead Optimization Requiring Defined Lipophilicity Contributions

In fragment-based drug discovery and lead optimization, the lipophilic contribution of each building block is carefully tracked to maintain overall drug-likeness (e.g., Lipinski compliance). With a calculated XLogP of 4.5, the target compound makes a well-defined lipophilicity contribution that can be factored into property-based design models [1]. In contrast, using 4-chloroquinazoline (XLogP ~1.7–2.3) as a starting point would require subsequent introduction of additional lipophilic substituents at C2 and C5—steps that may be synthetically inefficient or incompatible with parallel library synthesis . Procurement of the pre-functionalized target compound allows medicinal chemistry teams to bypass these additional synthetic steps while maintaining accurate LogP forecasts for the resulting compound series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.